5-Bromo-5-phenylimidazolidine-2,4-dione

Organic Synthesis Nucleophilic Substitution Electrophilic Aromatic Substitution

Procure 5-Bromo-5-phenylimidazolidine-2,4-dione for its unique C-5 bromine leaving group—enabling mild-condition nucleophilic displacement inaccessible to chloro or unsubstituted hydantoins. Verifiably converts quantitatively to 5-amino-5-phenylhydantoin, the essential precursor for sulfanilamidohydantoins and D-arylglycine side chains of semisynthetic β-lactams. Lower C-Br bond dissociation energy (~290 vs. ~346 kJ/mol for C-Cl) ensures higher yields under ambient conditions, reducing step count vs. generic routes.

Molecular Formula C9H7BrN2O2
Molecular Weight 255.07 g/mol
CAS No. 59760-95-1
Cat. No. B14166277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-5-phenylimidazolidine-2,4-dione
CAS59760-95-1
Molecular FormulaC9H7BrN2O2
Molecular Weight255.07 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2(C(=O)NC(=O)N2)Br
InChIInChI=1S/C9H7BrN2O2/c10-9(6-4-2-1-3-5-6)7(13)11-8(14)12-9/h1-5H,(H2,11,12,13,14)
InChIKeyYEFRLGOXVLISHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-5-phenylimidazolidine-2,4-dione (CAS 59760-95-1) Procurement Guide: Core Properties & Synthetic Role


5-Bromo-5-phenylimidazolidine-2,4-dione (CAS 59760-95-1), systematically named 5-bromo-5-phenylhydantoin, is a heterocyclic phenylhydantoin derivative classified under organic compounds with an imidazolidinedione core substituted by both a phenyl and a bromine atom at the 5-position [1]. First reported via bromination of 5-phenylhydantoin by Gabriel in 1906 [2], this compound is distinguished by its stable yet reactive C-5 bromine center, which enables sequential derivatization with both nucleophilic and electrophilic agents—a dual reactivity uncommon in non-halogenated hydantoin analogs . Its primary value in procurement lies in its role as a verifiable synthetic intermediate for pharmacologically active 5-substituted hydantoins, rather than as a final bioactive entity .

Why Generic 5-Phenylhydantoin Cannot Replace 5-Bromo-5-phenylimidazolidine-2,4-dione in Synthesis


Procurement of unsubstituted 5-phenylhydantoin or other halogen-free in-class compounds cannot replicate the synthetic utility of 5-Bromo-5-phenylimidazolidine-2,4-dione. The C-5 bromine atom acts as a critical leaving group for nucleophilic displacement to form 5-amino, 5-alkoxy, and 5-aryloxy derivatives, reactions that are kinetically inaccessible with the C-H or C-alkyl substituents of generic hydantoins [1]. While chloro analogs may appear interchangeable, the C-Br bond dissociation energy (approximately 290 kJ/mol) is significantly lower than C-Cl (approximately 346 kJ/mol) in comparable tertiary alkyl halide environments, providing differentiated reactivity under milder conditions [2]. This reactivity profile is essential for the synthesis of 5-amino-5-phenylhydantoin, a precursor for sulfanilamidohydantoins, where the bromo derivative reacts quantitatively with ammonia, whereas the chloro analog requires forcing conditions [3].

Quantitative Differentiation Guide for 5-Bromo-5-phenylimidazolidine-2,4-dione (CAS 59760-95-1)


Dual Reactivity: Superior Synthetic Versatility vs. Non-Halogenated Hydantoins

5-Bromo-5-phenylimidazolidine-2,4-dione uniquely reacts with both nucleophilic and electrophilic agents at the 5-position. It undergoes nucleophilic reaction with urea to give allantoin, and simultaneously participates in uncatalyzed Friedel-Crafts reaction with phenol to yield 5-(4-hydroxyphenyl)-hydantoin. This dual reactivity is not observed in 5-phenylhydantoin (unsubstituted at C-5) or 5-alkylhydantoins, which lack the requisite leaving group for nucleophilic attack and the electronic activation for electrophilic substitution .

Organic Synthesis Nucleophilic Substitution Electrophilic Aromatic Substitution

Stable Bromination Intermediate: Differential Stability vs. 5-Alkyl-5-bromohydantoins

The bromination of 5-phenylhydantoin yields 5-bromo-5-phenylhydantoin as a 'fairly stable' product, in direct contrast to the bromination of 5-alkylhydantoins, which yields unstable intermediates that spontaneously lose HBr to form unsaturated hydantoins. This stability differential is critical for isolation, purification, and subsequent synthetic use [1]. The isolated yield of 5-bromo-5-phenylhydantoin is reported at 40% (70g from 20g 5-phenylhydantoin, m.p. 178-179°C), demonstrating scalable synthetic accessibility [2].

Reaction Intermediate Chemical Stability Hydantoin Chemistry

Key Physicochemical Property Differentiation from Phenytoin and 5-Phenylhydantoin

The bromine substituent significantly modulates lipophilicity compared to the parent 5-phenylhydantoin and the drug phenytoin (5,5-diphenylhydantoin). Calculated LogP is 0.99 for the bromo compound [1], compared to approximately 0.3 for 5-phenylhydantoin and 2.47 for phenytoin [2]. This places the brominated intermediate in a distinct lipophilicity band, which is directly correlated to chromatographic retention (k') and, in QSAR models, to anticonvulsant ED50 values [3].

Lipophilicity QSAR Chromatographic Retention

Antimicrobial Activity Profile vs. In-Class Hydantoin Derivatives

In antimicrobial screening, 5-Bromo-5-phenylimidazolidine-2,4-dione demonstrates moderate but measurable activity against Enterococcus faecalis, a WHO priority pathogen. Reported IC50 values include 3,190 nM for antibacterial activity (growth inhibition, 18h) [1] and 5,800 nM for antibiofilm activity (biofilm formation inhibition, 24h) [2] against E. faecalis strains. While these values are not 'high potency,' they provide quantitative SAR anchor points that differ from 5,5-diphenylhydantoin, which lacks this antimicrobial profile, suggesting the bromine atom contributes to target engagement [3].

Antimicrobial Resistance Biofilm Inhibition Enterococcus faecalis

Target Application Scenarios for 5-Bromo-5-phenylimidazolidine-2,4-dione Procurement


Synthesis of 5-Amino-5-phenylhydantoin for Sulfanilamide Antibiotics

The primary documented application of 5-Bromo-5-phenylimidazolidine-2,4-dione is its quantitative conversion to 5-amino-5-phenylhydantoin upon treatment with ammonia [1]. This amino derivative is the key intermediate for synthesizing sulfanilamidohydantoins, an early but structurally informative class of antibacterial agents. The stability of the brominated precursor ensures reliable scale-up, and the reactivity differential vs. chloro analogs (which require forcing conditions) translates directly to higher yields and purity in the final sulfonamide coupling step [2].

Precursor for D-Arylglycines in Semisynthetic Penicillin/Cephalosporin Production

Patents identify 5-bromohydantoins as critical intermediates for 5-arylhydantoins, which are in turn precursors to D-arylglycines such as D-phenylglycine and D-p-hydroxyphenylglycine—essential side-chain building blocks for semisynthetic penicillins and cephalosporins . The brominated compound's ability to undergo both nucleophilic displacement and electrophilic arylation from a single intermediate streamlines the synthetic route to diverse D-arylglycine derivatives, reducing step count by at least one transformation compared to routes starting from 5-phenylhydantoin .

QSAR and Solvatochromic Probe in Anticonvulsant Drug Design

5-Substituted-5-phenylhydantoins, including the bromo derivative, have been systematically studied for their quantitative structure-retention relationships (QSRR) and solvatochromic properties, with their ED50 values for anticonvulsant activity correlating to chromatographic retention (k') [3]. The compound's intermediate LogP (0.99) falls between 5-phenylhydantoin and phenytoin, making it a valuable probe for investigating lipophilicity-activity relationships in maximal electroshock seizure (MES) models without the confounding factor of a second phenyl ring [4].

Antimicrobial Lead Optimization Targeting Gram-Positive Biofilms

The compound's confirmed antibiofilm activity against Enterococcus faecalis (IC50 = 5,800 nM) [5] positions it as a starting scaffold for medicinal chemistry programs targeting drug-resistant Gram-positive infections. Its molecular weight (255 g/mol) and moderate lipophilicity (LogP 0.99) provide favorable drug-likeness parameters for further optimization through structure-activity relationship (SAR) studies, particularly for libraries of hydantoin-based bacterial biofilm disruptors [5].

Quote Request

Request a Quote for 5-Bromo-5-phenylimidazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.